Cas no 179869-10-4 (Methyl 2-(4-benzylpiperazin-1-yl)acetate)

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a synthetic organic compound with significant potential applications in medicinal chemistry. It features a benzylpiperazine core that enhances its binding affinity and specificity, making it a valuable intermediate for drug discovery. This compound exhibits high purity and stability, ensuring reliable research outcomes. Its structural complexity enables diverse chemical transformations, contributing to the development of novel therapeutic agents.
Methyl 2-(4-benzylpiperazin-1-yl)acetate structure
179869-10-4 structure
Product name:Methyl 2-(4-benzylpiperazin-1-yl)acetate
CAS No:179869-10-4
MF:C14H20N2O2
MW:248.320803642273
CID:1028486
PubChem ID:15343157

Methyl 2-(4-benzylpiperazin-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-benzylpiperazin-1-yl)acetate
    • 1-benzyl-4-methoxycarbonylmethylpiperazine
    • QC-8633
    • (4-Benzyl-piperazin-1-yl)-acetic acid Methyl ester
    • EN300-136513
    • AKOS003974143
    • CS-0210954
    • 179869-10-4
    • CHEMBL4533563
    • DB-109134
    • BS-27470
    • G10007
    • Z57725198
    • (4-Benzylpiperazin-1-yl)acetic acid methyl ester
    • Methyl (4-benzylpiperazin-1-yl)acetate
    • DTXSID50571770
    • SCHEMBL572327
    • MDL: MFCD05841521
    • Inchi: InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
    • InChI Key: PZUTXFJKMUIAKA-UHFFFAOYSA-N
    • SMILES: COC(=O)CN1CCN(CC1)CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 248.15200
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 345.8±32.0 °C at 760 mmHg
  • Flash Point: 162.9±25.1 °C
  • PSA: 32.78000
  • LogP: 0.85300
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Methyl 2-(4-benzylpiperazin-1-yl)acetate Security Information

Methyl 2-(4-benzylpiperazin-1-yl)acetate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 2-(4-benzylpiperazin-1-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-136513-2.5g
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95%
2.5g
$168.0 2023-02-15
Enamine
EN300-136513-0.05g
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95%
0.05g
$23.0 2023-02-15
TRC
B486313-500mg
Methyl 2-(4-Benzylpiperazin-1-yl)acetate
179869-10-4
500mg
$ 80.00 2022-06-07
Chemenu
CM363454-5g
Methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95%+
5g
$312 2022-09-01
Enamine
EN300-136513-2500mg
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95.0%
2500mg
$168.0 2023-09-30
Enamine
EN300-136513-0.1g
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95%
0.1g
$35.0 2023-02-15
TRC
B486313-50mg
Methyl 2-(4-Benzylpiperazin-1-yl)acetate
179869-10-4
50mg
$ 50.00 2022-06-07
Enamine
EN300-136513-1.0g
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95%
1g
$0.0 2023-06-08
Enamine
EN300-136513-250mg
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95.0%
250mg
$49.0 2023-09-30
Enamine
EN300-136513-1000mg
methyl 2-(4-benzylpiperazin-1-yl)acetate
179869-10-4 95.0%
1000mg
$100.0 2023-09-30

Methyl 2-(4-benzylpiperazin-1-yl)acetate Production Method

Additional information on Methyl 2-(4-benzylpiperazin-1-yl)acetate

Methyl 2-(4-benzylpiperazin-1-yl)acetate: An Overview of a Versatile Compound (CAS No. 179869-1-4)

Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS No. 179869-1-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory effects, and anti-cancer properties.

The chemical structure of Methyl 2-(4-benzylpiperazin-1-yl)acetate consists of a piperazine ring substituted with a benzyl group and an acetate ester moiety. The presence of these functional groups imparts specific pharmacological properties that make it an attractive candidate for various drug development initiatives. Recent studies have highlighted the compound's ability to interact with specific receptors and enzymes, making it a valuable tool in the exploration of novel therapeutic targets.

In the context of medicinal chemistry, Methyl 2-(4-benzylpiperazin-1-yl)acetate has been investigated for its potential as a lead compound in the development of new drugs. One notable area of research is its interaction with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating mood and cognitive functions. Studies have shown that this compound can act as a partial agonist at the 5-HT2A receptor, suggesting its potential use in treating psychiatric disorders such as depression and anxiety.

Beyond its CNS effects, Methyl 2-(4-benzylpiperazin-1-yl)acetate has also demonstrated anti-inflammatory properties. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Another area of interest is the compound's potential as an anti-cancer agent. Research has shown that Methyl 2-(4-benzylpiperazin-1-yl)acetate can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer. These findings suggest that this compound could be further developed as a novel therapeutic agent for cancer treatment.

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate involves several well-established chemical reactions, including nucleophilic substitution and esterification. The synthetic route typically starts with the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine, followed by the reaction with methyl bromoacetate to yield the final product. The high yield and purity obtained through this synthetic pathway make it suitable for large-scale production and pharmaceutical applications.

In terms of safety and toxicity, preliminary studies have indicated that Methyl 2-(4-benzylpiperazin-1-yl)acetate exhibits low toxicity at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and determine optimal dosing regimens. These studies will also help to identify any potential side effects or drug interactions that may need to be considered during clinical trials.

The future prospects for Methyl 2-(4-benzylpiperazin-1-yl)acetate are promising, given its diverse biological activities and potential therapeutic applications. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring its efficacy in various disease models. As new insights emerge from these studies, it is likely that this compound will continue to play a significant role in advancing our understanding of complex biological processes and developing innovative treatments for a range of medical conditions.

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